2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid
Overview
Description
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid is a tricyclic compound that belongs to the class of beta-carbolines. This compound is known for its unique structure, which includes a pyrido[3,4-b]indole ring system.
Mechanism of Action
Target of Action
The primary target of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid, also known as 1,2,3,4-tetrahydro-beta-carboline-1-carboxylic acid, is the Protein Disulfide Isomerase (PDI) . PDI is an enzyme that catalyzes the formation and breakage of disulfide bonds between cysteine residues within proteins as they fold. This compound has also been identified as an estrogen receptor modulator .
Mode of Action
This compound acts as a PDI inhibitor . It was first identified in a screen for compounds that prevent apoptosis induced by mutant huntingtin protein . The actions of this inhibitor helped to identify a new mechanism in which a cell death pathway is regulated by protein misfolding via PDI upregulation . As an estrogen receptor modulator, it interacts with estrogen receptors and modulates their activity .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the protein folding process and cell death pathways . By inhibiting PDI, it impacts the protein folding process, which can lead to the prevention of apoptosis (programmed cell death) induced by certain misfolded proteins . It also affects the estrogen receptor signaling pathway .
Pharmacokinetics
It’s worth noting that the compound is soluble in dmso, which could potentially enhance its bioavailability .
Result of Action
The result of the compound’s action is the suppression of apoptosis induced by certain misfolded proteins, such as the mutant huntingtin protein . This can protect cells, such as rat neurons, from cell death triggered by certain peptides . As an estrogen receptor modulator, it can also have effects on the treatment of cancer .
Action Environment
It’s worth noting that the compound is stable at temperatures of 2-8°c
Biochemical Analysis
Biochemical Properties
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid has been identified as an estrogen receptor modulator . This suggests that it interacts with estrogen receptors, which are proteins that bind the hormone estrogen and mediate its effects in the body .
Cellular Effects
In terms of cellular effects, this compound has been associated with anti-cancer activity . It has shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with estrogen receptors . As an estrogen receptor modulator, it can bind to these receptors and influence their activity, potentially leading to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where tryptamine or tryptophan derivatives react with aldehydes or ketones under acidic conditions to form the desired beta-carboline structure . Other methods include the use of chiral auxiliaries, asymmetric transfer hydrogenation with chiral catalysts, and enzymatic catalysis to introduce chirality at the C1 position .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and enantiomeric excess. This includes controlling the temperature, pH, and reaction time, as well as using specific catalysts and solvents to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, such as indolyl-β-carboline alkaloids.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like IBX (o-iodoxybenzoic acid) for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like N-bromosuccinimide for substitution reactions .
Major Products
The major products formed from these reactions include various substituted beta-carboline derivatives, which have been studied for their pharmacological activities .
Scientific Research Applications
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and natural product analogs.
Medicine: It has shown promise in the treatment of neurodegenerative diseases, cancer, and other medical conditions due to its ability to modulate estrogen receptors and other molecular targets
Industry: The compound is used in the synthesis of pharmaceuticals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid include:
- 1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole
- 2,3,4,9-Tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-one
- 2- (2-Chloroacetyl)-2,3,4,9-tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-1-carboxylic acid methyl ester .
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and functional groups, which confer unique pharmacological properties. Its ability to modulate estrogen receptors and inhibit MAO makes it particularly valuable in medical research and therapeutic applications .
Properties
IUPAC Name |
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h1-4,11,13-14H,5-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCIVVYTCDKDLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904174 | |
Record name | 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6649-91-8 | |
Record name | 1H-Pyrido(3,4-b)indole-1-carboxylic acid, 2,3,4,9-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006649918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid in organic synthesis?
A: This compound plays a crucial role in constructing diverse tetrahydro-β-carbolinediketopiperazine ring systems. These ring systems are found in various indole alkaloids, which have a wide range of biological activities. A study demonstrated its use in a novel synthetic strategy involving a Pictet–Spengler reaction followed by an Ugi-4CR and deprotection-cyclization reactions []. This approach allows for the efficient creation of structurally diverse compounds that could hold potential for medicinal chemistry applications.
A: While the provided abstracts do not delve into the specific decarboxylation mechanism of 1,2,3,4-tetrahydro-beta-carboline-1-carboxylic acid within biological systems, one abstract mentions that pyridoxal-5'-phosphate might play a catalytic role in this process []. Further research is needed to fully elucidate the mechanism and its implications.
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